Buformin hydrochloride
Overview
Description
Buformin Hydrochloride is a member of the biguanide class, primarily studied for its therapeutic effects and chemical properties. Its relevance spans across various fields due to its unique chemical structure and reactions.
Synthesis Analysis
Buformin Hydrochloride's synthesis involves the formation of substituted s-triazines (melamines) from biguanides under thermal conditions, as demonstrated in gas chromatography or mass spectrometry studies. This synthesis process underscores the compound's stability and reactivity under specific conditions (Wickramasinghe & Shaw, 1972).
Molecular Structure Analysis
Characterization of Buformin Hydrochloride, along with other biguanides like Phenformin and Metformin, through 15N NMR spectroscopy, reveals a 1,3-diazabutadienic skeleton with three amino groups and corresponding mesomeric forms. This analysis provides insights into the compound's molecular structure, suggesting no evidence for the presence of other tautomeric forms in solution (Clement & Girreser, 1999).
Chemical Reactions and Properties
The chemical behavior of Buformin Hydrochloride under gas chromatographic conditions indicates its potential to form substituted s-triazines. This reactivity is pivotal in understanding the compound's applications and stability under various chemical conditions (Wickramasinghe & Shaw, 1972).
Physical Properties Analysis
The study on the gas chromatographic behavior of Buformin Hydrochloride outlines not only the methodological approach to its quantification but also hints at its physical properties like volatility and thermal stability, crucial for analytical and formulation purposes (Wickramasinghe & Shaw, 1972).
Chemical Properties Analysis
The examination of biguanides by 15N NMR spectroscopy provides a comprehensive analysis of Buformin Hydrochloride's chemical properties, elucidating its structural stability and reactivity patterns. Such insights are invaluable for both academic research and practical applications in various scientific fields (Clement & Girreser, 1999).
Scientific Research Applications
Breast Cancer Treatment : Buformin has shown promising results in inhibiting the growth and stem cell self-renewal in erbB-2-overexpressing breast cancer cells, suggesting its potential as an anti-cancer treatment for this specific breast cancer subtype (Parris et al., 2017).
Glucose Utilization and Splanchnic Carbohydrate Metabolism : In healthy men, Buformin enhances glucose utilization by peripheral tissues and raises splanchnic lactate production without altering splanchnic carbohydrate metabolism (Bratusch-Marrain et al., 1981).
Osteosarcoma Treatment : It suppresses osteosarcoma tumor growth and invasion by targeting the AMPK signaling pathway and increases cisplatin sensitivity, offering a potential new treatment option for osteosarcoma (Ding et al., 2020).
Cervical Cancer Treatment : Buformin effectively suppresses cervical cancer cell proliferation and invasion through the AMPK/S6 pathway. When combined with paclitaxel, it provides more powerful anti-tumor effects (Li et al., 2018).
Advanced Glycation End Products Formation : It is a potent inhibitor of advanced glycation end products formation, potentially aiding in preventing diabetic complications (Kiho et al., 2005).
Reactive Hypoglycemia Treatment : Short-term treatment with Buformin significantly improves reactive hypoglycemia in obese patients with idiopathic reactive hypoglycemia and chemical diabetes (Sekso et al., 1975).
Radiosensitivity in Cervical Cancer : It increases cervical cancer cell radiosensitivity by causing cell cycle arrest and delaying DNA damage repair, potentially improving treatment efficiency (Chen et al., 2018).
Mammary Carcinogenesis : Buformin reduces cancer incidence, multiplicity, and burden in rats with chemically induced mammary carcinogenesis (Zhu et al., 2015).
Endometrial Cancer Treatment : It exhibits significant anti-proliferative and anti-metastatic effects in endometrial cancer cells, suggesting it may be more potent for treatment than metformin (Kilgore et al., 2016).
Pharmaceutical Applications : Buformin hydrochloride shows a high desorption rate from montmorillonite and significant anti-proliferative and anti-metastatic effects in cancer cells, making it a promising candidate for various pharmaceutical applications (Fejér et al., 2001).
Safety And Hazards
Buformin hydrochloride can be harmful if swallowed or inhaled, and it can cause skin and eye irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-butyl-1-(diaminomethylidene)guanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLWSPPIRBIEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922844 | |
Record name | N-Butyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Buformin hydrochloride | |
CAS RN |
1190-53-0, 15537-73-2 | |
Record name | Buformin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidodicarbonimidic diamide, N-butyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15537-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buformin hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | buformin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | buformin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Butyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buformin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-butylbiguanide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFORMIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D947SXO87P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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